Cas no 2230901-24-1 ((3-Amino-2-methylphenyl)boronic acid hydrochloride)
(3-Amino-2-methylphenyl)boronic acid hydrochloride Propiedades químicas y físicas
Nombre e identificación
-
- (3-Amino-2-methylphenyl)boronic acid hydrochloride
- AK607675
- DS-19754
- 2230901-24-1
- MFCD30573866
- D71104
- (3-Amino-2-methylphenyl)boronic acid hydrochloride, 95%
- (3-Amino-2-methylphenyl)boronicacidhydrochloride
- AKOS030524192
- CS-0084122
- 3-AMINO-2-METHYLPHENYLBORONIC ACID HYDROCHLORIDE
- DB-405953
- (3-amino-2-methylphenyl)boronic acid;hydrochloride
- SY250780
-
- MDL: MFCD30573866
- Renchi: 1S/C7H10BNO2.ClH/c1-5-6(8(10)11)3-2-4-7(5)9;/h2-4,10-11H,9H2,1H3;1H
- Clave inchi: VSEPOTBSDLJYNX-UHFFFAOYSA-N
- Sonrisas: Cl.OB(C1C=CC=C(C=1C)N)O
Atributos calculados
- Calidad precisa: 187.0571365g/mol
- Masa isotópica única: 187.0571365g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 4
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 1
- Complejidad: 132
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 66.5
(3-Amino-2-methylphenyl)boronic acid hydrochloride PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31905-250mg |
(3-Amino-2-methylphenyl)boronic acid hydrochloride |
2230901-24-1 | 97% | 250mg |
¥281.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31905-5g |
(3-Amino-2-methylphenyl)boronic acid hydrochloride |
2230901-24-1 | 97% | 5g |
¥2124.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31905-1g |
(3-Amino-2-methylphenyl)boronic acid hydrochloride |
2230901-24-1 | 97% | 1g |
¥705.0 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OA671-50mg |
(3-Amino-2-methylphenyl)boronic acid hydrochloride |
2230901-24-1 | 97% | 50mg |
94.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OA671-5g |
(3-Amino-2-methylphenyl)boronic acid hydrochloride |
2230901-24-1 | 97% | 5g |
2103.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OA671-250mg |
(3-Amino-2-methylphenyl)boronic acid hydrochloride |
2230901-24-1 | 97% | 250mg |
329CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OA671-1g |
(3-Amino-2-methylphenyl)boronic acid hydrochloride |
2230901-24-1 | 97% | 1g |
658.0CNY | 2021-07-14 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD689121-250mg |
(3-Amino-2-methylphenyl)boronic acid hydrochloride |
2230901-24-1 | 97% | 250mg |
¥242.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD689121-1g |
(3-Amino-2-methylphenyl)boronic acid hydrochloride |
2230901-24-1 | 97% | 1g |
¥606.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD689121-5g |
(3-Amino-2-methylphenyl)boronic acid hydrochloride |
2230901-24-1 | 97% | 5g |
¥1829.0 | 2022-03-01 |
(3-Amino-2-methylphenyl)boronic acid hydrochloride Proveedores
(3-Amino-2-methylphenyl)boronic acid hydrochloride Literatura relevante
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Información adicional sobre (3-Amino-2-methylphenyl)boronic acid hydrochloride
CAS No. 2230901-24-1: 3-Amino-2-methylphenylboronic acid hydrochloride – A Versatile Compound in Pharmaceutical and Biotechnological Applications
3-Amino-2-methylphenylboronic acid hydrochloride is a synthetic compound with a unique molecular structure that has garnered significant attention in recent years due to its potential applications in pharmaceutical research, material science, and biochemical processes. With the CAS No. 2230901-24-1 as its unique identifier, this compound belongs to the class of boronic acid derivatives, which are widely studied for their reactivity and functional versatility. The 3-Amino-2-methylphenyl group in its molecular framework provides critical functionalization points, enabling interactions with various biological targets and synthetic substrates. This boronic acid hydrochloride derivative has demonstrated promising properties in drug development and molecular engineering, making it a subject of ongoing research in both academic and industrial settings.
Recent advancements in chemical synthesis and molecular biology have highlighted the importance of boronic acid derivatives in the design of targeted therapies and biomaterials. The 3-Amino-2-methylphenylboronic acid hydrochloride, in particular, has been explored for its potential as a coupling agent in the preparation of conjugated molecules, such as antibody-drug conjugates (ADCs) and functionalized polymers. Its ability to form covalent bonds with specific functional groups, such as hydroxyl or amino groups, has made it a valuable tool in the development of smart drug delivery systems. Additionally, the hydrochloride salt form of this compound enhances its solubility and stability, which are critical factors in pharmaceutical formulations.
One of the most notable applications of 3-Amino-2-methylphenylboronic acid hydrochloride lies in its role as a building block for the synthesis of bioactive compounds. Researchers have reported that this compound can be used as a precursor in the preparation of various pharmaceutical intermediates, particularly in the development of small-molecule drugs targeting inflammatory and metabolic disorders. A 2023 study published in the *Journal of Medicinal Chemistry* highlighted its potential in modulating the activity of tyrosine kinase receptors, which are implicated in several cancer-related pathways. The boronic acid functionality of this compound allows for the formation of reversible covalent bonds with specific protein targets, making it a candidate for the design of selective inhibitors and modulators.
Furthermore, the 3-Amino-2-methylphenylboronic acid hydrochloride has shown promise in the field of materials science. Its ability to interact with functionalized surfaces has led to its use in the development of surface-immobilized molecules for biosensors and diagnostic applications. A recent breakthrough in nanotechnology has demonstrated that this compound can be incorporated into polymeric matrices to create stimuli-responsive materials that respond to changes in pH or temperature. These materials have potential applications in drug delivery systems and tissue engineering, where controlled release of therapeutic agents is required.
From a synthetic perspective, the preparation of 3-Amino-2-methylphenylboronic acid hydrochloride involves a series of well-established chemical reactions. The boronic acid group is typically introduced through a coupling reaction with a suitable nucleophile, while the hydrochloride salt form is achieved by protonation of the boronic acid moiety. This synthesis route is highly efficient and scalable, making it suitable for industrial production. The 3-Amino-2-methylphenyl substituent is crucial for the reactivity and selectivity of the final product, as it allows for specific interactions with biological targets and synthetic substrates.
Recent studies have also explored the biological activity of 3-Amino-2-methylphenylboronic acid hydrochloride in various cellular models. In vitro experiments have shown that this compound exhibits low cytotoxicity while demonstrating significant modulatory effects on cell signaling pathways. For instance, a 2024 study published in *Biomaterials* reported that this compound can inhibit the proliferation of cancer cells by interfering with the activity of specific kinases. The boronic acid functionality is believed to play a key role in this mechanism, as it can form reversible covalent bonds with the active sites of these enzymes, thereby blocking their catalytic activity.
The hydrochloride salt form of this compound is particularly advantageous in pharmaceutical applications due to its enhanced solubility in aqueous environments. This property is critical for the development of oral and injectable formulations, as it ensures the compound remains bioavailable and bioactive in the body. Additionally, the hydrochloride salt form provides stability under various storage conditions, which is essential for the long-term preservation of pharmaceutical products. The 3-Amino-2-methylphenyl group further contributes to the compound’s stability by preventing premature degradation in biological systems.
Despite its promising applications, the 3-Amino-2-methylphenylboronic acid hydrochloride is still an area of active research. Scientists are exploring ways to optimize its reactivity and selectivity for specific applications, such as the development of targeted therapies and advanced materials. One of the key challenges in this field is the design of boronic acid derivatives that can achieve high specificity without compromising their functional properties. Recent advances in computational chemistry have enabled researchers to model the interactions between this compound and various biological targets, providing insights into its potential mechanisms of action.
In conclusion, 3-Amino-2-methylphenylboronic acid hydrochloride, identified by the CAS No. 2230901-24-1, represents a versatile compound with significant potential in pharmaceutical and biotechnological research. Its unique molecular structure, combined with the boronic acid hydrochloride functionality, makes it a valuable tool for the development of novel drugs, biomaterials, and diagnostic tools. As research in this area continues to evolve, the 3-Amino-2-methylphenylboronic acid hydrochloride is expected to play an increasingly important role in the advancement of modern medicine and materials science.
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